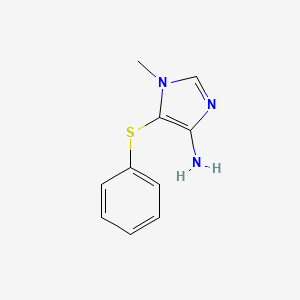
1-Methyl-5-(phenylthio)-1H-imidazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-(phenylthio)-1H-imidazol-4-amine is a heterocyclic compound that features an imidazole ring substituted with a methyl group at the 1-position, a phenylthio group at the 5-position, and an amino group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(phenylthio)-1H-imidazol-4-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Methyl Group: The methyl group is introduced at the 1-position through alkylation using methyl iodide or methyl sulfate.
Substitution with Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction using thiophenol and a suitable leaving group.
Amination: The amino group at the 4-position can be introduced through a substitution reaction using ammonia or an amine source.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(phenylthio)-1H-imidazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, primary amines, alkyl halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-Methyl-5-(phenylthio)-1H-imidazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(phenylthio)-1H-imidazol-4-amine involves its interaction with specific molecular targets. The phenylthio group and the imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Methyl-5-(phenylthio)-1H-imidazole-2-thiol: Similar structure but with a thiol group at the 2-position.
1-Methyl-5-(2-thienyl)-1H-imidazole: Similar structure but with a thienyl group instead of a phenylthio group.
1-Methyl-5-(2-furyl)-1H-imidazole: Similar structure but with a furyl group instead of a phenylthio group.
Uniqueness: 1-Methyl-5-(phenylthio)-1H-imidazol-4-amine is unique due to the presence of the phenylthio group, which imparts specific electronic and steric properties
Properties
Molecular Formula |
C10H11N3S |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
1-methyl-5-phenylsulfanylimidazol-4-amine |
InChI |
InChI=1S/C10H11N3S/c1-13-7-12-9(11)10(13)14-8-5-3-2-4-6-8/h2-7H,11H2,1H3 |
InChI Key |
RYIDBBPLQRWUEC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1SC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















